REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1.S(N)(=O)(=O)[OH:16].O.O.P([O-])(O)(O)=O.[Na+].Cl([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+].Cl>O1CCOCC1.O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:16])=[O:7])=[C:4]([O:10][C:11]([F:12])([F:13])[F:14])[CH:3]=1 |f:2.3.4.5,6.7,8.9.10|
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
296 mg
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)N
|
Name
|
sodium dihydrogen phosphate dihydrate
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
O.O.P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
238 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 4° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 4° C. for 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred at 4° C. for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CHCl3 (three times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica gel, 1% MeOH in CHCl3)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 471 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |